molecular formula C5H5ClN2 B039997 3-Chloro-4-methylpyridazine CAS No. 68206-04-2

3-Chloro-4-methylpyridazine

Cat. No. B039997
CAS RN: 68206-04-2
M. Wt: 128.56 g/mol
InChI Key: JUCXIWZFENGFJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloro-4-methylpyridazine typically involves a multi-step process starting from readily available materials such as hydrazine hydrate and citraconic anhydride. The synthesis process is characterized by mild reaction conditions, making it suitable for industrial production. The structure of the synthesized compound is often verified through nuclear magnetic resonance (NMR) spectroscopy, demonstrating the method's effectiveness in achieving the desired chemical structure with a total product yield around 30% (Yang Shao-juan, 2012).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3-chloro-4-methylpyridazine and related compounds have been thoroughly investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. Advanced computational methods, such as density functional theory (DFT), provide detailed insights into the molecule's geometry, electronic properties, and potential energy distribution. This analysis aids in understanding the compound's stability and reactivity (N. Prabavathi, N. Senthil Nayaki, B. Venkatram Reddy, 2015).

Chemical Reactions and Properties

3-Chloro-4-methylpyridazine undergoes various chemical reactions, including chlorination, substitution, and oxidation reactions, to produce derivatives important in the development of pesticides and anti-viral drugs. The chlorination of methyl derivatives of pyridine, for instance, leads to successive chlorination of the methyl group, demonstrating the compound's reactivity towards halogenation agents (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).

Physical Properties Analysis

The synthesis and study of 3-chloro-4-methylpyridazine derivatives have contributed to our understanding of its physical properties. For example, the crystalline structure of certain derivatives has been determined through X-ray diffraction, offering insights into the compound's molecular geometry and intermolecular interactions, which are crucial for predicting its behavior in various chemical contexts (Zou Xia, 2001).

Scientific Research Applications

  • Medicinal Chemistry

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
    • These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
    • The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
  • Biological Activities

    • Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • Pyridazine ring is present in some commercially available drugs and agrochemicals .
    • Pyridazine based systems have been shown to have numerous practical applications .

Safety And Hazards

3-Chloro-4-methylpyridazine is classified as Acute Tox. 4 Oral according to the hazard classifications . It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

3-chloro-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCXIWZFENGFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498338
Record name 3-Chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylpyridazine

CAS RN

68206-04-2
Record name 3-Chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylpyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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